Zagociguat

Description

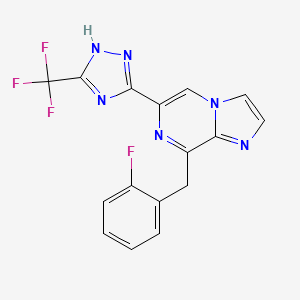

Structure

2D Structure

3D Structure

Properties

CAS No. |

2201048-82-8 |

|---|---|

Molecular Formula |

C16H10F4N6 |

Molecular Weight |

362.28 g/mol |

IUPAC Name |

8-[(2-fluorophenyl)methyl]-6-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]imidazo[1,2-a]pyrazine |

InChI |

InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25) |

InChI Key |

GTKNNCQKFKGSHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Zagociguat's Mechanism of Action in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zagociguat (formerly known as CY6463 or IW-6463) is a novel, orally active, and central nervous system (CNS)-penetrant small molecule that acts as a positive allosteric modulator of soluble guanylate cyclase (sGC).[1] By stimulating sGC, the primary receptor for nitric oxide (NO), this compound amplifies the endogenous NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[2] Dysfunction in this pathway is implicated in the pathophysiology of several neurodegenerative and neurological disorders, making this compound a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiating the NO-sGC-cGMP Signaling Pathway

This compound's primary mechanism of action is the stimulation of sGC, an enzyme critical for transducing the NO signal into the second messenger cGMP.[3] Unlike sGC activators that target the oxidized, heme-free form of the enzyme, this compound is an sGC stimulator, meaning it acts on the native, reduced, heme-containing form of sGC.[2][4] This allows it to work synergistically with endogenous NO to enhance cGMP production.[2]

The therapeutic potential of this compound in CNS disorders stems from the multifaceted roles of the NO-sGC-cGMP pathway in the brain, which include:

-

Neurovascular Coupling and Cerebral Blood Flow: cGMP plays a crucial role in regulating vascular tone and regional blood flow.[4] By enhancing cGMP signaling, this compound may improve cerebral perfusion, which is often compromised in neurodegenerative conditions.[1]

-

Neuronal Function and Synaptic Plasticity: The pathway is integral to learning, memory formation, and synaptic plasticity.[5][6] this compound has been shown to increase long-term potentiation (LTP) in preclinical models.[7]

-

Neuroprotection and Inflammation: cGMP signaling has been implicated in neuronal survival and the modulation of neuroinflammatory processes.[4][8] Preclinical studies have demonstrated this compound's ability to reduce markers of inflammation.[8]

-

Mitochondrial Function: The NO-sGC-cGMP pathway is critical for mitochondrial biogenesis and function.[1] This is particularly relevant for mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS), where this compound is under investigation.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Type | Species | Reference |

| sGC Stimulation (EC₅₀) | 46 nM | Primary Neurons | Rat | [8] |

| CREB Phosphorylation (EC₅₀) | 25.7 nM | Primary Neurons | Rat | [8] |

Table 2: Preclinical In Vivo Pharmacodynamics of this compound

| Model | Dosage | Effect | Reference |

| C57BL Mice | 0.3-10 mg/kg (gavage) | Increased cerebral cGMP, reduced blood pressure | [8] |

| Huntington's Disease Mouse Model | 7-308 nM (perfusion) | Increased hippocampal LTP | [8] |

| Diet-Induced Obese Mice | 0.5-10 mg/kg (dietary) | Reduced plasma TNFα and IL-16, increased brain BDNF | [8] |

| Aged Male Mice | 71.6 mg/kg (dietary) | Reduced loss of hippocampal dendritic spines | [8] |

Table 3: Human Pharmacokinetics of this compound (Single and Multiple Ascending Doses)

| Parameter | Value | Population | Reference |

| Median Time to Maximum Concentration (Tₘₐₓ) | 0.8 - 5 hours | Healthy Participants | [5][6] |

| Mean Terminal Half-Life (T₁/₂) | 52.8 - 67.1 hours | Healthy Participants | [5][6] |

| Mean CSF/Free Plasma Concentration Ratio | 0.43 - 0.45 | Healthy Participants | [5][10] |

Experimental Protocols

In Vitro cGMP and pCREB Assays in Rat Primary Neurons

This protocol describes the methodology used to determine the in vitro potency of this compound in stimulating sGC and downstream signaling.[4]

-

Preparation of Rat Primary Neuronal Culture:

-

Dissect hippocampus and cortex from embryonic rat brains.

-

Wash tissues with Ca²⁺ and Mg²⁺ free Hanks' Balanced Salt Solution (HBSS).

-

Digest tissues with 0.25% trypsin and 0.1% DNase I at 37°C for 15 minutes.

-

Wash tissues with ice-cold HBSS.

-

Triturate tissues in a solution of 0.1% DNase I.

-

Centrifuge the cell suspension at 500 x g for 10 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with 2% B27, 0.5 mM L-glutamine, 25 µM L-glutamic acid, and 1% penicillin/streptomycin.

-

Plate cells on poly-L-lysine coated 384-well plates (for cGMP assay) or 96-well plates (for pCREB assay).

-

-

Compound Treatment and Assay:

-

Culture neurons for a specified duration.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 30 µM) for 20-30 minutes.[8]

-

Lyse the cells and measure cGMP levels and CREB phosphorylation using appropriate assay kits (e.g., HTRF assays).

-

Visualizations

Signaling Pathway of this compound

Caption: this compound's signaling pathway.

Experimental Workflow for In Vitro Potency Assessment

Caption: Workflow for in vitro potency assessment.

Conclusion

This compound represents a promising therapeutic approach for a range of CNS disorders by targeting the fundamental NO-sGC-cGMP signaling pathway. Its ability to penetrate the CNS and potentiate this pathway addresses key pathophysiological mechanisms, including impaired cerebral blood flow, neuronal dysfunction, and neuroinflammation. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development. The detailed experimental protocols and visual diagrams in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. The CNS-Penetrant Soluble Guanylate Cyclase Stimulator CY6463 Reveals its Therapeutic Potential in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Frontiers | The CNS-Penetrant Soluble Guanylate Cyclase Stimulator CY6463 Reveals its Therapeutic Potential in Neurodegenerative Diseases [frontiersin.org]

- 5. First‐in‐human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (CY6463), a CNS‐penetrant soluble guanylyl cyclase stimulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (CY6463), a CNS-penetrant soluble guanylyl cyclase stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The CNS-Penetrant Soluble Guanylate Cyclase Stimulator CY6463 Reveals its Therapeutic Potential in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical evidence for Zagociguat in mitochondrial disease

An In-depth Technical Guide to the Preclinical Evidence for Zagociguat in Mitochondrial Disease

Introduction

Mitochondrial diseases are a group of debilitating genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA), leading to dysfunctional mitochondria.[1] This dysfunction impairs the ability of cells to produce sufficient energy in the form of ATP, particularly affecting organs with high energy demands such as the brain, muscles, and heart.[2] this compound (also known as CY6463) is an investigational, oral, once-daily, central nervous system (CNS)-penetrant stimulator of the enzyme soluble guanylate cyclase (sGC).[2][3][4][5] By targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound is hypothesized to rebalance dysregulated cellular pathways, thereby supporting mitochondrial function and restoring energy production.[2][4] This document provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound for mitochondrial diseases, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound acts as a positive allosteric modulator of sGC, an enzyme found in virtually every cell of the body.[2][4][5] It sensitizes sGC to its endogenous activator, nitric oxide (NO).[6] This stimulation enhances the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[5] The NO-sGC-cGMP pathway is a critical regulator of various physiological functions, including neuronal function, blood flow, and inflammation.[2][3] In the context of mitochondrial disease, enhancing this pathway is thought to improve mitochondrial function, increase cerebral blood flow, and reduce inflammation, addressing some of the core pathological mechanisms of these disorders.[1]

Caption: this compound stimulates the NO-sGC-cGMP signaling pathway.

Preclinical Evaluation in Zebrafish Models

Extensive preclinical studies have been conducted using zebrafish (Danio rerio) to evaluate the efficacy and safety of this compound across a range of mitochondrial disease models.[6][7] Zebrafish are a valuable model organism due to their high genetic homology with humans and the ability to create models that replicate biochemical deficiencies seen in patients, such as defects in respiratory chain (RC) complexes.[7] Both genetic knockout and pharmacologic inhibitor models were utilized to assess the therapeutic potential of this compound in diverse subtypes of primary mitochondrial disease (PMD).[7][8]

Data Presentation

The quantitative outcomes from these preclinical studies are summarized in the tables below.

Table 1: Efficacy of this compound in Diverse Zebrafish Models of Mitochondrial Disease

| Animal Model | Biochemical Deficiency | Key Outcome | Effective Concentration | Reference |

|---|---|---|---|---|

| ndufs2-/- Larvae | Complex I | Neuromuscular Protection | Not specified | [7][8] |

| Rotenone-Exposed WT Larvae | Complex I | Neuromuscular Protection | Not specified | [7][8] |

| Azide-Exposed WT Larvae | Complex IV | Prevention of Brain Death | 100 nM | [7] |

| surf1-/- Larvae (low-dose azide) | Complex IV | No Rescue of Swimming/Neuromuscular Phenotypes | Not specified | [7] |

| fbxl4-/- Larvae (azide-stressed) | Multiple RC Complexes | Preserved Swimming Activity | 10 nM | [7][8] |

| dldh-/- Larvae | Pyruvate Dehydrogenase Complex | No Rescue | 10 nM, 100 nM, 1 µM |[7][8] |

Table 2: Quantitative Effects of this compound on Adult surf1-/- Zebrafish (Complex IV Deficiency)

| Parameter Assessed | This compound Concentration | Result | p-value | Reference |

|---|---|---|---|---|

| Total Oxygen Consumption (MO2) | 100 nM | Significant Rescue | 0.0001 | [7] |

| Total Oxygen Consumption (MO2) | 1 µM | No Significant Rescue | 0.137 | [7] |

| Maximum Swimming Speed | 100 nM | Rescued | Not specified |[7] |

Experimental Protocols

Detailed methodologies were crucial for the rigorous preclinical evaluation of this compound.

Animal Models

-

Genetic Models: Zebrafish with mutations in genes orthologous to human mitochondrial disease genes were used, including:

-

Pharmacologic Models: Wild-type (WT) zebrafish were exposed to specific mitochondrial toxins to induce acute dysfunction:

This compound Administration and Analysis

-

Treatment: this compound was administered to larval or adult zebrafish by adding it to the water they were housed in.

-

Tissue Uptake Analysis: To confirm CNS penetration and tissue distribution, this compound levels in adult zebrafish brain and tail muscle were quantified. Tissues were analyzed using a Waters XBridge C18 column with a mobile phase gradient of water:acetonitrile (ACN) with 0.1% formic acid and ACN:methanol with 0.1% formic acid. The total run time was 2.5 minutes per sample.[6] Results showed similar this compound levels in both brain and tail muscle.[7][8]

Caption: General experimental workflow for preclinical evaluation of this compound.

Efficacy and Physiology Assessments

-

Toxicity and Viability: Larval viability was monitored to ensure that the observed protective effects were not confounded by any inherent toxicity of the compound. No morphological or functional toxic effects were observed at the concentrations tested.[7][8]

-

Neuromuscular Function: This was assessed by evaluating larval swimming activity and protection from stressor-induced brain death or loss of heartbeat.[7][8]

-

Whole-Body Oxygen Consumption (MO2): The oxygen consumption capacity of adult zebrafish was measured as a key indicator of overall mitochondrial function. Measurements were taken while the fish were at rest and during forced swimming at speeds of 10 and 20 cm/s.[7]

-

Mitochondrial Respiratory Chain Enzyme Activity: To assess direct effects on mitochondrial biochemistry, the activity of specific complexes was measured. For Complex IV, activity was determined by spectrophotometrically following the oxidation of reduced cytochrome c at 550 nm in mitochondria-enriched extracts from zebrafish.[7] The assay buffer (pH 7.4) contained 25 mM KH2PO4, 5 mM MgCl2, 0.015% n-dodecyl-β-d-maltoside (DDM), 5 μM antimycin A, and 5 μM rotenone.[7]

Summary of Preclinical Findings and Translational Perspective

The preclinical evaluation of this compound in zebrafish models demonstrated its safety and significant therapeutic potential across multiple genetic and pharmacologic models of mitochondrial respiratory chain disease.[6]

Key Findings:

-

Broad Efficacy: this compound provided neuromuscular protection and improved survival in models of Complex I, Complex IV, and multiple respiratory chain deficiencies.[6][7]

-

Improved Mitochondrial Physiology: Treatment with 100 nM this compound significantly rescued both whole-body oxygen consumption and maximum swimming speed in an adult zebrafish model of Complex IV deficiency, providing direct evidence of improved mitochondrial and physiological function.[7]

-

CNS Penetrance: The compound was confirmed to penetrate the CNS, achieving similar concentrations in the brain and muscle, which is critical for treating the neurological symptoms of diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes).[1][7]

-

Potency: Therapeutic effects were observed in the potent 10-100 nM range.[6]

These robust preclinical findings provided a strong rationale for advancing this compound into clinical development. An open-label Phase 2a study in adults with MELAS showed that this compound was well-tolerated and was associated with improvements in mitochondrial function, cerebral blood flow, and neuronal function.[1][2][9][10] These promising results have led to the initiation of a larger, placebo-controlled Phase 2b trial (PRIZM study) to further evaluate the efficacy and safety of this compound in patients with MELAS.[4][11][12]

Conclusion

The comprehensive preclinical data for this compound, primarily derived from diverse zebrafish models, provides compelling evidence of its potential as a broad-spectrum therapeutic for mitochondrial diseases. The compound has demonstrated the ability to improve neuromuscular function, enhance mitochondrial physiology, and protect against acute metabolic stress. Its mechanism of action, targeting the fundamental NO-sGC-cGMP signaling pathway, and its confirmed CNS penetrance position it as a promising candidate to address the complex, multi-systemic nature of mitochondrial disorders. The preclinical evidence strongly supports the ongoing clinical investigation of this compound for MELAS and suggests its potential utility for a wider array of mitochondrial diseases.[6]

References

- 1. patientworthy.com [patientworthy.com]

- 2. Our Science — Tisento Therapeutics [tisentotx.com]

- 3. First‐in‐human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (CY6463), a CNS‐penetrant soluble guanylyl cyclase stimulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Frontiers | this compound prevented stressor-induced neuromuscular dysfunction, improved mitochondrial physiology, and increased exercise capacity in diverse mitochondrial respiratory chain disease zebrafish models [frontiersin.org]

- 7. This compound prevented stressor-induced neuromuscular dysfunction, improved mitochondrial physiology, and increased exercise capacity in diverse mitochondrial respiratory chain disease zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound prevented stressor-induced neuromuscular dysfunction, improved mitochondrial physiology, and increased exercise capacity in diverse mitochondrial respiratory chain disease zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Tisento Therapeutics Receives U.S. FDA Fast Track Designation for this compound for the Treatment of MELAS - BioSpace [biospace.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. sanofiventures.com [sanofiventures.com]

Therapeutic Potential of Zagociguat for MELAS Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) syndrome is a debilitating multi-system mitochondrial disease with no approved treatments. The pathophysiology of MELAS is complex, involving impaired cellular energy production, endothelial dysfunction, and a deficiency in nitric oxide (NO) bioavailability, which contributes to impaired cerebral blood flow and stroke-like episodes. Zagociguat (formerly CY6463), a first-in-class, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator, presents a promising therapeutic strategy. By amplifying the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound is hypothesized to counteract the downstream consequences of NO deficiency, thereby improving mitochondrial function, increasing cerebral blood flow, and reducing inflammation. This technical guide provides an in-depth overview of the therapeutic potential of this compound for MELAS syndrome, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways and clinical trial designs.

Introduction to MELAS Syndrome and the Therapeutic Rationale for this compound

MELAS syndrome is a rare, maternally inherited mitochondrial disorder that predominantly affects the nervous system and muscles.[1][2] The majority of cases (approximately 80%) are caused by a point mutation (m.3243A>G) in the mitochondrial tRNALeu(UUR) gene (MT-TL1).[1] This mutation impairs mitochondrial protein synthesis, leading to a deficiency in the oxidative phosphorylation (OXPHOS) system and reduced ATP production.[1]

A critical element in the pathophysiology of MELAS is endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory state. This is, in part, attributed to a significant deficiency in nitric oxide (NO), a key signaling molecule that regulates vascular tone and blood flow.[1] The therapeutic administration of the NO precursor L-arginine has shown some benefit in improving stroke-like symptoms, supporting the role of NO deficiency in the disease.[1]

This compound is a small molecule that stimulates soluble guanylate cyclase (sGC), the primary receptor for NO.[2] By acting as a positive allosteric modulator, this compound sensitizes sGC to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[2] This amplification of the NO-sGC-cGMP pathway is proposed to restore vascular homeostasis, enhance cerebral blood flow, and potentially improve mitochondrial bioenergetics, addressing the core deficits in MELAS syndrome.

Preclinical and Clinical Evidence

Preclinical Data

Preclinical studies have demonstrated the potential of this compound to ameliorate mitochondrial dysfunction. In studies using zebrafish models of mitochondrial respiratory chain disease, this compound treatment showed functional improvements.[3]

Clinical Data: Phase 2a Open-Label Study

A Phase 2a open-label, signal-seeking study evaluated the safety, tolerability, and pharmacodynamic effects of this compound (15 mg, once-daily) in eight adult patients with MELAS over 29 days.[2][4] The study revealed a favorable safety profile and demonstrated target engagement with improvements across multiple exploratory biomarkers.[5]

Data Presentation

The key quantitative findings from the Phase 2a open-label study are summarized in the tables below.

| Biomarker of Mitochondrial Dysfunction | Result | Notes |

| Plasma Lactate | Reductions observed in 6 of 8 participants. | Mean percentage change of -24% (range: -7% to -46%). |

| GDF-15 | Reductions observed in 4 of 8 participants. | Greatest reductions (up to 39%) were seen in participants with higher baseline concentrations. |

| FGF-21 | Changes correlated with lactate and GDF-15. |

| Hemodynamic and Inflammatory Biomarkers | Result | Notes |

| Cerebral Blood Flow (CBF) | Increases from baseline observed in 5 of 8 participants. | Mean increase of 42% (range: 19% to 60%). |

| Inflammatory Biomarkers | Approximately two-thirds of a 40-plasma biomarker panel showed a decrease from baseline.[6] | The largest effect sizes were observed in serum amyloid P and Beta2-microglobulin.[6] |

| Clinical Outcome Assessment | Result | Notes |

| Patient Global Impression of Change (PGIC) | Changes in CBF were strongly correlated with clinical improvement as assessed by PGIC. | Correlation coefficient (r-value) of -0.84. |

Experimental Protocols

Measurement of Plasma Biomarkers

3.1.1 Plasma Lactate

-

Principle: Lactate is measured using an enzymatic lactate oxidase assay. Lactate oxidase catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is quantified by spectrophotometry.

-

Protocol:

-

Sample Collection: Whole blood is collected in a grey top tube (sodium fluoride/potassium oxalate) and immediately placed on ice to inhibit glycolysis.[7] The blood should be drawn without the use of a tourniquet if possible, and the patient should be at rest.[1][7]

-

Sample Processing: Plasma is separated from cells by centrifugation within 15 minutes of collection.[7]

-

Assay: The lactate concentration in the plasma is determined using a clinical chemistry analyzer (e.g., Cobas 6000® analyzer) following the manufacturer's instructions for the lactate oxidase-based colorimetric assay.[8] The absorbance is read at a specific wavelength (e.g., 510 nm), and the lactate concentration is calculated from a standard curve.[9]

-

3.1.2 GDF-15 and FGF-21

-

Principle: Enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of GDF-15 and FGF-21 in plasma. This is a sandwich ELISA where the target protein is captured by a specific antibody coated on a microplate and then detected by a second, biotin-conjugated antibody.

-

Protocol:

-

Sample Collection: Fasting peripheral blood is collected in EDTA tubes.[10]

-

Sample Processing: Plasma is separated by centrifugation (e.g., 2500 x g for 15 minutes) and stored at -80°C until analysis.[10]

-

Assay: Commercially available ELISA kits (e.g., from R&D Systems or BioVendor) are used according to the manufacturer's instructions.[10][11] The general steps include:

-

Addition of standards and samples to the antibody-coated microplate.

-

Incubation to allow the target protein to bind to the immobilized antibody.

-

Washing to remove unbound substances.

-

Addition of a biotin-conjugated detection antibody.

-

Incubation and washing.

-

Addition of streptavidin-horseradish peroxidase (HRP).

-

Incubation and washing.

-

Addition of a TMB substrate solution, leading to color development in proportion to the amount of bound protein.

-

Stopping the reaction with an acid solution and measuring the absorbance at 450 nm.

-

Calculation of protein concentration from a standard curve.

-

-

Measurement of Cerebral Blood Flow

-

Principle: Arterial Spin Labeling (ASL) is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow (CBF).

-

Protocol:

-

Patient Preparation: No specific preparation is required, but the patient must be able to remain still during the MRI scan.

-

Image Acquisition: A pseudo-continuous ASL (pCASL) sequence with background suppression is performed on a 3T MRI scanner, as recommended by consensus guidelines.[12]

-

A train of radiofrequency pulses is applied at the level of the neck to magnetically label the arterial blood flowing to the brain.

-

After a post-labeling delay to allow the labeled blood to reach the brain tissue, a 3D image of the brain is acquired.

-

Control images are acquired without the initial labeling pulse.

-

-

Image Analysis:

-

The labeled and control images are subtracted to generate a perfusion-weighted image.

-

Quantitative CBF maps (in units of mL/100g/min) are calculated based on a simplified kinetic model that accounts for the T1 decay of the labeled blood and other physiological parameters.

-

-

Signaling Pathways and Experimental Workflows

Pathophysiological Signaling in MELAS and the Mechanism of Action of this compound

The following diagram illustrates the core pathophysiology of MELAS, highlighting the role of nitric oxide deficiency and the proposed mechanism of action for this compound.

Caption: MELAS pathophysiology and this compound's mechanism.

The NO-sGC-cGMP Signaling Pathway

This diagram provides a more detailed view of the canonical nitric oxide signaling pathway targeted by this compound.

Caption: The NO-sGC-cGMP signaling cascade.

PRIZM Phase 2b Clinical Trial Workflow

The following diagram outlines the design of the ongoing PRIZM Phase 2b clinical trial for this compound in MELAS patients.

Caption: PRIZM Phase 2b crossover study design.

Future Directions and Conclusion

The preclinical rationale and the encouraging biomarker data from the Phase 2a open-label study provide a strong foundation for the continued development of this compound as a potential therapy for MELAS syndrome. The ongoing PRIZM Phase 2b randomized, placebo-controlled, crossover study will be critical in establishing the efficacy of this compound in improving the clinical symptoms of fatigue and cognitive impairment, which are highly burdensome for individuals with MELAS.[13][14][15][16]

Key questions for future research include the long-term safety and efficacy of this compound, its impact on the frequency and severity of stroke-like episodes, and its potential applicability to other mitochondrial diseases characterized by endothelial dysfunction and NO deficiency. The patient-centered design of the PRIZM study, which incorporates at-home assessments and focuses on outcomes that matter most to patients, represents a significant step forward in the development of therapies for rare and complex diseases like MELAS.[13][15]

References

- 1. Lactate, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 2. umdf.org [umdf.org]

- 3. Cyclerion Therapeutics to Share CY6463 MELAS Topline Study Results, CHOP to Present CY6463 Preclinical Data at UMDF Mitochondrial Medicine 2022 Symposium | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]

- 4. ir.cyclerion.com [ir.cyclerion.com]

- 5. Cyclerion Therapeutics Announces Positive Topline Clinical Data for CY6463 in MELAS Patients at UMDF Mitochondrial Medicine 2022 Symposium | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]

- 6. Cyclerion Therapeutics Provides Additional Positive CY6463 MELAS Clinical Data at a Webinar Hosted by United Mitochondrial Disease Foundation | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]

- 7. nordx.testcatalog.org [nordx.testcatalog.org]

- 8. Plasma lactate measurement as an example of encountered gaps between routine clinical laboratory processes and manufactures' sample-handling instructions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medichem-me.com [medichem-me.com]

- 10. The Mitochondrial Biomarkers FGF-21 and GDF-15 in Patients with Episodic and Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recommended Implementation of Arterial Spin Labeled Perfusion MRI for Clinical Applications: A consensus of the ISMRM Perfusion Study Group and the European Consortium for ASL in Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tisento doses first subject in Phase IIb study of this compound for MELAS treatment [clinicaltrialsarena.com]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. First Participant Dosed in Tisento Therapeutics’ Global Phase 2b PRIZM Study Evaluating this compound for the Treatment of MELAS — Tisento Therapeutics [tisentotx.com]

- 16. A Phase 2b Study of this compound in Patients With MELAS [ctv.veeva.com]

Zagociguat's Impact on Mitochondrial Biogenesis and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zagociguat (formerly CY6463) is a novel, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator currently under investigation for the treatment of mitochondrial diseases, most notably Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). Emerging preclinical and clinical data suggest that this compound may ameliorate the effects of mitochondrial dysfunction by enhancing mitochondrial biogenesis and function. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its observed effects on mitochondrial physiology, and the experimental methodologies used to evaluate these effects. The information presented herein is intended to support further research and development in the field of mitochondrial medicine.

Introduction to this compound and its Primary Target

This compound is a small molecule that acts as a positive allosteric modulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike other sGC stimulators, this compound is designed to penetrate the blood-brain barrier, making it a promising therapeutic candidate for neurological and neuromuscular diseases with mitochondrial underpinnings.[1][2] The primary mechanism of action of this compound involves sensitizing sGC to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[1] This signaling cascade is hypothesized to rebalance dysregulated cellular pathways that support mitochondrial function and energy production.[3][4]

The NO-sGC-cGMP Signaling Pathway and its Role in Mitochondrial Biogenesis

The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway plays a crucial role in various physiological processes, including the regulation of mitochondrial biogenesis.[1] The activation of sGC by NO, and its stimulation by compounds like this compound, leads to an increase in intracellular cGMP levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which can then phosphorylate and activate downstream targets. One of the key pathways implicated in cGMP-mediated mitochondrial biogenesis involves the p38 mitogen-activated protein kinase (MAPK). This pathway ultimately leads to the activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis. PGC-1α then co-activates nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), leading to the transcription of nuclear and mitochondrial genes essential for mitochondrial replication and function.

Preclinical Evidence of this compound's Impact on Mitochondrial Function

Preclinical studies using zebrafish models of mitochondrial respiratory chain disease have provided the most detailed quantitative insights into this compound's effects on mitochondrial physiology.[5]

Quantitative Data from Zebrafish Studies

The following tables summarize the key findings from a study evaluating this compound (zag) in various zebrafish models of primary mitochondrial disease (PMD).[5]

Table 1: Effect of this compound (10 nM) on Mitochondrial Complex I Activity [5]

| Zebrafish Model | Treatment | Complex I Activity (% of Control) |

| surf1-/- + Azide | Vehicle | Data not provided |

| surf1-/- + Azide | This compound (10 nM) | Significantly Increased |

| fbxl4-/- + Azide | Vehicle | Data not provided |

| fbxl4-/- + Azide | This compound (10 nM) | Significantly Increased |

| AB + Rotenone | Vehicle | Data not provided |

| AB + Rotenone | This compound (10 nM) | No Significant Change |

Note: The original publication states that this compound "did significantly improve complex I activity across all of the non-complex I-deficient models," but does not provide specific percentage increases or p-values in the main text or figures for all models.

Table 2: Effect of this compound (10 nM) on Cellular Energetics in Zebrafish Models [5]

| Zebrafish Model | Treatment | ATP Levels (Relative Change) | NAD+ Levels (Relative Change) | NADH/NAD+ Ratio (Relative Change) |

| surf1-/- + Azide | This compound (10 nM) | Rescued | Trended towards increase | Rescued |

| fbxl4-/- + Azide | This compound (10 nM) | Rescued | Trended towards increase | Rescued |

Note: "Rescued" indicates a statistically significant return towards wild-type levels compared to the disease model without treatment.

Experimental Protocols for Preclinical Studies

The following are generalized protocols based on methodologies commonly employed in zebrafish mitochondrial research and referenced in the this compound preclinical studies.[5]

-

Animal Husbandry: Zebrafish larvae are typically raised in E3 embryo medium at 28.5°C.

-

Drug Treatment: this compound is dissolved in a vehicle such as DMSO and added directly to the embryo medium at the desired concentration (e.g., 10 nM). Control groups receive a corresponding volume of the vehicle.

This protocol is adapted from standard spectrophotometric assays for mitochondrial complex activity.[5]

-

Mitochondrial Isolation: Larval zebrafish are homogenized, and mitochondria-enriched fractions are obtained through differential centrifugation.

-

Assay Buffer Preparation: A typical assay buffer contains 25 mM KH2PO4 (pH 7.4), 5 mM MgCl2, 3 mg/mL bovine serum albumin (BSA), 25 µM ubiquinone Q1, and 5 µM antimycin A.

-

Reaction Initiation: The reaction is initiated by adding 150 µM NADH to the mitochondrial sample in the assay buffer.

-

Spectrophotometric Measurement: The reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), is measured at 600 nm. The rate of this reduction is proportional to Complex I activity.

-

Inhibitor Control: A parallel reaction is run in the presence of the Complex I inhibitor rotenone (5 µM) to determine the rotenone-insensitive activity, which is then subtracted from the total activity.

Commercial bioluminescence assay kits are commonly used for ATP quantification.

-

Sample Preparation: Zebrafish larvae are lysed to release intracellular ATP.

-

Assay Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.

-

Luminometry: The amount of light produced is directly proportional to the ATP concentration and is measured using a luminometer.

-

Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the levels in the experimental samples.

Clinical Evidence of this compound's Impact on Mitochondrial Function

A Phase 2a open-label study of this compound in patients with MELAS has provided initial clinical evidence of its potential to improve biomarkers of mitochondrial dysfunction.[6][7]

Qualitative Data from the Phase 2a MELAS Study

The following table summarizes the reported changes in key plasma biomarkers of mitochondrial dysfunction after 29 days of treatment with 15 mg once-daily this compound.[7]

Table 3: Change in Plasma Biomarkers of Mitochondrial Dysfunction in MELAS Patients Treated with this compound [7]

| Biomarker | Function | Mean Change from Baseline (%) |

| Lactate | Indicator of anaerobic metabolism | -18% |

| GDF-15 | Marker of mitochondrial stress | -14% |

| FGF-21 | Marker of mitochondrial stress | -25% |

Note: These results are from a presentation of the Phase 2a study and represent the mean percentage change. Absolute values, statistical significance (p-values), and error bars were not provided in the available public information.

Discussion and Future Directions

The available preclinical and clinical data provide a compelling rationale for the continued investigation of this compound as a therapeutic agent for mitochondrial diseases. The preclinical studies in zebrafish demonstrate a clear, positive impact on mitochondrial complex I activity and cellular energy status.[5] The preliminary clinical data in MELAS patients, showing a reduction in key biomarkers of mitochondrial dysfunction, are consistent with these preclinical findings.[7]

The proposed mechanism of action, involving the stimulation of the NO-sGC-cGMP pathway leading to the activation of PGC-1α and subsequent mitochondrial biogenesis, provides a strong biological basis for these observations. However, further research is needed to directly demonstrate this compound's effect on PGC-1α, NRF-1, and TFAM expression and activity in relevant cellular and animal models.

The ongoing Phase 2b PRIZM study (NCT04475549), a randomized, double-blind, placebo-controlled crossover trial, will be crucial in providing more definitive evidence of this compound's efficacy and safety in MELAS patients.[8][9] Future studies should also aim to provide more detailed quantitative data on mitochondrial function, including direct measurements of mitochondrial respiration and ATP production in patient-derived cells.

Conclusion

This compound represents a promising and innovative therapeutic approach for mitochondrial diseases. Its ability to penetrate the CNS and stimulate the sGC-cGMP pathway, thereby potentially enhancing mitochondrial biogenesis and function, addresses a core pathophysiological mechanism in these devastating disorders. The data gathered to date, while still emerging, strongly support the continued development of this compound and warrant further investigation into its full therapeutic potential.

References

- 1. protocols.io [protocols.io]

- 2. Pharmacologic modeling of primary mitochondrial respiratory chain dysfunction in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Throughput Danio Rerio Energy Expenditure Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound prevented stressor-induced neuromuscular dysfunction, improved mitochondrial physiology, and increased exercise capacity in diverse mitochondrial respiratory chain disease zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated Proteomic and Metabolomic Analysis of the Mitochondrial Neurodegenerative Disease MELAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial complex activity assays [protocols.io]

Early-Phase Clinical Trial Results for Zagociguat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zagociguat (formerly CY6463) is a novel, central nervous system (CNS)-penetrant small molecule stimulator of soluble guanylate cyclase (sGC).[1] By stimulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound holds therapeutic potential for neurodegenerative and mitochondrial diseases.[2] This technical guide provides an in-depth overview of the available early-phase clinical trial data for this compound, with a focus on quantitative results, experimental methodologies, and relevant biological pathways.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's mechanism of action centers on the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling cascade.[3] In this pathway, nitric oxide (NO) binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, influencing various downstream targets to modulate physiological processes such as inflammation, endothelial function, and cerebral blood flow.[4] this compound enhances the production of cGMP, thereby amplifying the effects of this signaling pathway.[2]

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human study (NCT03856827) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult participants.[5]

Experimental Protocol

The study consisted of three parts: a Single Ascending Dose (SAD) phase, a Multiple Ascending Dose (MAD) phase, and a food-interaction phase.

-

Single Ascending Dose (SAD): Single oral doses of 0.3, 1, 3, 10, 20, 30, and 50 mg of this compound or placebo were administered.

-

Multiple Ascending Dose (MAD): Doses of 2, 5, 10, and 15 mg of this compound or placebo were administered once daily for 14 days.

-

Food-Interaction: A single 10 mg dose of this compound was administered in both fed and fasted states.

Safety and Tolerability Assessments: Included monitoring of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic (PK) Assessments: Blood, urine, and cerebrospinal fluid (CSF) samples were collected to determine this compound concentrations.

Pharmacodynamic (PD) Assessments:

-

Central Nervous System (CNS) Effects: A CNS test battery called NeuroCart® and pharmaco-electroencephalography (pEEG) were utilized.[4]

-

Cardiovascular Effects: Blood pressure and heart rate were monitored.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers [4]

| Parameter | Value |

| Median Time to Maximum Concentration (Tmax) | 0.8 - 5 hours |

| Mean Terminal Half-life (T½) | 52.8 - 67.1 hours |

| Mean CSF/free Plasma Concentration Ratio | 0.43 |

Table 2: Pharmacodynamic Effects of this compound on Blood Pressure in Healthy Volunteers

| Parameter | Maximum Mean Reduction |

| Systolic Blood Pressure | 6.1 mmHg |

| Diastolic Blood Pressure | 7.5 mmHg |

Phase 2a Clinical Trial in Patients with MELAS

A Phase 2a open-label study was conducted to evaluate this compound in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS).[3]

Experimental Protocol

Details of the experimental protocol for the Phase 2a study are not extensively published. The study was an open-label trial where patients received this compound for 29 days.[6] Assessments included safety, pharmacokinetics, and biomarkers related to mitochondrial function, inflammation, and cerebral blood flow.[6]

Quantitative Data

Quantitative results from the Phase 2a study have not been publicly released. The available information indicates that this compound had a favorable safety profile and was associated with qualitative improvements in:[3][7]

-

Neuronal function

-

Mitochondrial function

-

Blood flow in the brain

Phase 2b PRIZM Clinical Trial in Patients with MELAS

The ongoing PRIZM study (NCT06402123) is a Phase 2b randomized, double-blind, placebo-controlled, crossover trial evaluating the efficacy and safety of this compound in patients with MELAS.[8][9]

Experimental Protocol

-

Study Design: Participants are randomized to receive one of two doses of this compound (15 mg or 30 mg) or a placebo once daily for 12 weeks.[8] This is followed by a 4-week washout period, after which participants crossover to the other treatment arm for another 12 weeks.[8]

-

Primary Outcome Measures: The primary endpoints are changes in:[10]

-

PROMIS Fatigue MELAS Short Form scores

-

Groton Maze Learning Test scores

-

International Digit Symbol Substitution Test scores

-

-

Key Secondary and Exploratory Outcome Measures: Include assessments of safety and tolerability.[10]

Detailed Methodologies for Key Experiments

NeuroCart® CNS Test Battery: This is a proprietary, mobile battery of neuropsychological and neurophysiological tests.[8] It is designed to measure a wide range of CNS functions, including alertness, memory, motor skills, and visuomotor skills.[5] The battery allows for the correlation of a compound's CNS effects with its concentration in the body.[8]

Groton Maze Learning Test (GMLT): This is a computerized test of spatial learning and memory. Participants are required to learn a hidden pathway through a 10x10 grid of tiles. The number of errors made in finding the pathway provides a measure of spatial working memory.

International Digit Symbol Substitution Test (DSST): This test assesses processing speed, attention, and working memory. Participants are given a key that pairs digits with symbols and are then required to write the corresponding symbol for a series of digits as quickly and accurately as possible within a set time limit.

PROMIS Fatigue MELAS Short Form: This is a patient-reported outcome measure specifically designed to assess the severity and impact of fatigue in individuals with MELAS. Patients respond to a series of questions about their fatigue experience over the preceding seven days. The raw scores are converted to a T-score, which is standardized to a general population mean of 50 and a standard deviation of 10.

Summary and Future Directions

Early-phase clinical trials of this compound have demonstrated that the drug is well-tolerated, CNS-penetrant, and exhibits pharmacodynamic activity consistent with its mechanism of action as an sGC stimulator. While quantitative efficacy data from patient populations is still emerging, the ongoing Phase 2b PRIZM study in MELAS patients will provide crucial insights into the therapeutic potential of this compound for this and potentially other related conditions. The comprehensive data on pharmacokinetics and CNS engagement from the Phase 1 study supports its further development for neurological disorders.

References

- 1. NeuroCart® : Providing Both Objective Measures And Subjective Measures Of CNS Function [clinicalleader.com]

- 2. Tisento Therapeutics Receives U.S. FDA Fast Track [globenewswire.com]

- 3. NeuroCart Measuring A Wide Range Of CNS Effects In A Pharmacological Context [clinicalleader.com]

- 4. First PRIZM Study Participant Enrolled in Tisento Therapeutics’ Open-Label Extension Study in MELAS - BioSpace [biospace.com]

- 5. The NeuroCart - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 6. Cyclerion Therapeutics Receives U.S. FDA Orphan Drug Designation for this compound for the Treatment of Mitochondrial Diseases | Nasdaq [nasdaq.com]

- 7. Tisento Therapeutics Announces Publication of MELAS Interview Study, Incorporating Patients’ Perspectives to Elucidate Symptoms and Impacts of Rare Mitochondrial Disease - BioSpace [biospace.com]

- 8. NeuroCart | CHDR [chdr.nl]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Measuring blood-brain barrier penetration using the NeuroCart, a CNS test battery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Zebrafish Models to Investigate the Effects of Zagociguat on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial diseases represent a group of debilitating genetic disorders characterized by impaired energy production.[1] These conditions arise from mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA), leading to dysfunctional mitochondria.[1] Given the ubiquitous presence of mitochondria, these diseases can affect any organ system, with the brain and muscles being particularly vulnerable due to their high energy demands.[2] Zagociguat (also known as CY6463 or IW-6463) is an investigational, central nervous system (CNS)-penetrant, oral stimulator of the enzyme soluble guanylate cyclase (sGC).[3][4] By stimulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, this compound is hypothesized to rebalance cellular pathways that support mitochondrial function, thereby restoring energy production and improving physiological function.[5] Preclinical and clinical studies have shown that this compound can improve mitochondrial and neuronal function, making it a promising therapeutic candidate for mitochondrial diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes).[1][2][6]

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model system for studying mitochondrial biology and for the preclinical evaluation of novel therapeutics.[7][8] Its high genetic homology with humans, rapid development, optical transparency, and suitability for high-throughput screening make it an ideal in vivo platform for assessing the efficacy and mechanism of action of compounds like this compound.[9][10][11] Specifically, studies have successfully used zebrafish to model mitochondrial respiratory chain dysfunction and have demonstrated that this compound can prevent neuromuscular deficits and improve mitochondrial physiology in these models.[6][12]

These application notes provide detailed protocols for utilizing zebrafish models to study the effects of this compound on mitochondrial function, encompassing model creation, drug administration, and a suite of biochemical, bioenergetic, and behavioral assays.

This compound's Mechanism of Action: The NO-sGC-cGMP Pathway

This compound acts as a positive allosteric modulator of sGC, an enzyme critical to the NO-sGC-cGMP signaling pathway.[13] This pathway is integral to various physiological processes, including neuronal function and blood flow.[3] In mitochondrial diseases, this pathway can be dysregulated. This compound enhances sGC's sensitivity to endogenous NO and can partially activate the enzyme even in the absence of NO, boosting the production of cGMP.[13] This restored signaling is believed to support cellular functions that improve mitochondrial energy production.

Figure 1: this compound stimulates the NO-sGC-cGMP signaling pathway.

Experimental Workflow for Evaluating this compound in Zebrafish

A typical experimental workflow involves selecting or generating a relevant zebrafish model of mitochondrial dysfunction, exposing the larvae to this compound, and subsequently performing a battery of tests to assess mitochondrial function, organismal health, and behavior.

Figure 2: General experimental workflow for testing this compound in zebrafish.

Detailed Experimental Protocols

Protocol 1: Establishing Zebrafish Models of Mitochondrial Dysfunction

A. Pharmacological Models (Example: Complex I Inhibition with Rotenone) [14]

-

Stock Solution: Prepare a 100 mM stock solution of rotenone in ethanol. Store at -20°C in the dark.

-

Embryo Collection: Collect newly fertilized zebrafish embryos and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, 10⁻⁵% Methylene Blue) at 28.5°C.

-

Treatment: At 5 hours post-fertilization (hpf), transfer embryos to fresh E3 medium containing the desired final concentration of rotenone (e.g., 30-100 nM). A vehicle control (e.g., 0.1% DMSO) must be run in parallel.

-

Incubation: Incubate larvae until the desired developmental stage for subsequent experiments (e.g., 3 to 7 days post-fertilization, dpf). Monitor for developmental defects or lethality to confirm toxicity.

B. Genetic Models Utilize established mutant zebrafish lines that model specific mitochondrial diseases. Examples include:

-

surf1-/-: A model for Complex IV deficiency (Leigh Syndrome).[12]

-

ndufs2-/-: A model for Complex I deficiency.[12]

-

fbxl4-/-: A model for multiple respiratory chain dysfunction.[12] These lines can be maintained and bred according to standard zebrafish husbandry protocols.

Protocol 2: this compound Administration to Zebrafish Larvae[12]

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Preparation: At the desired developmental stage (e.g., 6 dpf), array larvae from the selected mitochondrial dysfunction model into a multi-well plate (e.g., 24-well or 96-well) with one larva per well in E3 medium.

-

Treatment: Add this compound from the stock solution to the E3 medium to reach the desired final concentration (e.g., 10 nM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

-

Incubation: Incubate the larvae for the specified duration (e.g., 24 hours) at 28.5°C before proceeding to endpoint analysis.

Protocol 3: Assessment of Mitochondrial Respiration via Extracellular Flux Analysis

This protocol is adapted for the Agilent Seahorse XFe24 or XFe96 Analyzer.[15][16]

-

Cartridge Hydration: Hydrate the Seahorse sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Larvae Preparation: Following this compound treatment, anesthetize larvae using MS-222 (tricaine) to prevent movement, which can interfere with oxygen consumption rate (OCR) measurements.[15]

-

Plate Loading: Transfer a single anesthetized larva to each well of a Seahorse islet capture microplate containing fresh E3 medium (or assay medium).

-

Drug Port Loading: Load the ports of the hydrated sensor cartridge with stock solutions of mitochondrial inhibitors, which will be sequentially injected to assess different parameters of mitochondrial respiration. A typical injection strategy is:

-

Port A: Oligomycin (e.g., 1-2 µM final concentration) to inhibit ATP synthase (Complex V).

-

Port B: FCCP (e.g., 2.5 µM final concentration), an uncoupling agent, to induce maximal respiration.

-

Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration) to inhibit Complex I and III, shutting down mitochondrial respiration.

-

-

Assay Execution: Calibrate the sensor cartridge and run the assay. The standard protocol involves measuring basal OCR, followed by sequential injections and OCR measurements after each injection.

-

Data Analysis: Use the Seahorse Wave software to calculate key bioenergetic parameters: Basal Respiration, ATP-linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.

Protocol 4: Biochemical Analysis of Mitochondrial Function

A. ATP Content Measurement [12][14]

-

Sample Collection: Pool 5-10 larvae per condition in a microcentrifuge tube. Euthanize and wash with ice-cold PBS.

-

Homogenization: Homogenize the larvae in an appropriate lysis buffer on ice.

-

Quantification: Use a commercially available luciferin/luciferase-based ATP assay kit. Measure luminescence on a plate reader.

-

Normalization: Normalize ATP levels to the total protein content of the lysate, determined by a BCA or Bradford assay.

B. Respiratory Chain Complex I Activity [12]

-

Mitochondrial Isolation: Isolate mitochondria from a larger pool of larvae (e.g., 50-100) using differential centrifugation.

-

Activity Assay: Use a commercial Complex I enzyme activity microplate assay kit. These kits typically measure the oxidation of NADH to NAD⁺, which can be followed by a decrease in absorbance at 340 nm.

-

Normalization: Normalize Complex I activity to the total mitochondrial protein content.

Data Presentation

Quantitative data should be summarized to facilitate clear comparisons between treatment groups.

Table 1: Effect of this compound on Biochemical Parameters in Zebrafish Models of Mitochondrial Dysfunction. (Data below is representative and based on findings from preclinical studies[12])

| Zebrafish Model | Parameter | Vehicle Control | This compound (10 nM) | % Change |

| surf1-/- (Complex IV) | Complex I Activity (% of WT) | 45 ± 5% | 65 ± 7% | +44% |

| ATP Content (relative to WT) | 0.6 ± 0.1 | 0.85 ± 0.12 | +42% | |

| Lactate:Pyruvate Ratio | 25 ± 3 | 18 ± 2.5 | -28% | |

| Rotenone-treated (Complex I) | Swimming Activity (mm/min) | 15 ± 4 | 25 ± 5 | +67% |

| NADH:NAD⁺ Ratio | 1.2 ± 0.2 | 1.5 ± 0.3 | +25% | |

| ndufs2-/- (Complex I) | ATP Content (relative to WT) | 0.7 ± 0.08 | 0.75 ± 0.1 | +7% |

| Lactate Content (relative to WT) | 1.8 ± 0.3 | 2.2 ± 0.4 | +22% |

*In Complex I models, this compound appeared to increase glycolysis, a potential compensatory mechanism.[12]

Table 2: Representative Oxygen Consumption Rate (OCR) Data from a Seahorse XFe Assay. (Data is hypothetical but illustrates expected outcomes for a Complex IV deficient model)

| Parameter (pmol O₂/min/larva) | Wild-Type (Vehicle) | surf1-/- (Vehicle) | surf1-/- (this compound) |

| Basal Respiration | 150 ± 10 | 80 ± 9 | 110 ± 12 |

| ATP-Linked Respiration | 100 ± 8 | 50 ± 6 | 75 ± 8 |

| Maximal Respiration | 250 ± 20 | 110 ± 15 | 160 ± 18 |

| Spare Respiratory Capacity | 100 ± 12 | 30 ± 5 | 50 ± 7 |

Logical Framework: From Mechanism to Outcome

The application of this compound to a zebrafish model of mitochondrial disease is based on a clear mechanistic hypothesis: stimulating the sGC pathway will lead to improved mitochondrial bioenergetics, which in turn will rescue the disease-related phenotypes observed in the whole organism.

Figure 3: Logical flow from this compound's mechanism to phenotypic rescue.

Conclusion

Zebrafish provide a robust and clinically relevant in vivo platform for investigating the therapeutic potential of this compound for mitochondrial diseases.[12][17] The protocols outlined here offer a comprehensive framework for assessing the drug's effect on mitochondrial respiration, cellular biochemistry, and organismal behavior. By combining genetic and pharmacological models with sophisticated analytical techniques like extracellular flux analysis, researchers can efficiently elucidate the mechanisms by which this compound improves mitochondrial function and gather critical preclinical data to support its development as a novel therapeutic for these devastating disorders.

References

- 1. patientworthy.com [patientworthy.com]

- 2. Our Science — Tisento Therapeutics [tisentotx.com]

- 3. First‐in‐human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (CY6463), a CNS‐penetrant soluble guanylyl cyclase stimulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (CY6463), a CNS-penetrant soluble guanylyl cyclase stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U.S. FDA Grants Fast Track to Tisento's this compound for MELAS Treatment [synapse.patsnap.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Zebrafish as a model system for mitochondrial biology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Zebrafish: a preclinical model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zebrafish: A Preclinical Model for Drug Screening | Animalab [animalab.eu]

- 11. thelilyfoundation.org.uk [thelilyfoundation.org.uk]

- 12. This compound prevented stressor-induced neuromuscular dysfunction, improved mitochondrial physiology, and increased exercise capacity in diverse mitochondrial respiratory chain disease zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacologic modeling of primary mitochondrial respiratory chain dysfunction in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A bioenergetics assay for studying the effects of environmental stressors on mitochondrial function in vivo in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Profile Analysis of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: Measuring Zagociguat-induced cGMP Changes in Cerebrospinal Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zagociguat (formerly CY6463) is a novel, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator.[1][2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, responsible for the synthesis of cyclic guanosine monophosphate (cGMP).[1] The NO-sGC-cGMP pathway is implicated in a variety of physiological processes in the brain, including synaptic plasticity, learning, and memory.[1] Dysfunction in this pathway has been associated with neurodegenerative diseases.[1] this compound acts as a positive allosteric modulator of sGC, enhancing cGMP production.[3] Preclinical studies in rodents have demonstrated that this compound administration leads to increased concentrations of cGMP in the cerebrospinal fluid (CSF), confirming its ability to penetrate the CNS and engage its target.[1] This document provides detailed protocols for the collection of CSF and the subsequent quantification of this compound-induced cGMP changes, offering a critical tool for preclinical and clinical research in neurodegenerative disorders.

Principle of the Method

The measurement of cGMP in CSF following this compound administration serves as a key pharmacodynamic biomarker to assess target engagement and downstream pathway activation in the CNS. The workflow involves the collection of CSF from subjects, followed by sample processing to ensure stability of cGMP. Quantification of cGMP is then performed using either a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS), both of which provide sensitive and specific measurement of this second messenger.

Data Presentation: this compound-induced cGMP Changes in CSF

The following table summarizes illustrative quantitative data on cGMP concentrations in CSF following this compound administration. This data is based on qualitative descriptions from preclinical studies and serves as an example for data presentation. Actual results will vary based on experimental conditions.

| Treatment Group | Dose (mg/kg) | Time Point (hours) | Mean CSF cGMP Concentration (pmol/mL) ± SD | Fold Change vs. Vehicle |

| Vehicle | 0 | 2 | 1.5 ± 0.3 | 1.0 |

| This compound | 0.1 | 2 | 3.2 ± 0.6 | 2.1 |

| This compound | 1.0 | 2 | 7.8 ± 1.5 | 5.2 |

| This compound | 10.0 | 2 | 15.2 ± 2.9 | 10.1 |

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Handling

Proper collection and handling of CSF are critical to ensure the integrity of cGMP measurements.

Materials:

-

Lumbar puncture kit with atraumatic needles

-

Polypropylene screw-cap collection tubes (low protein binding)

-

Centrifuge

-

Dry ice

-

-80°C freezer

Protocol:

-

Patient Preparation: For clinical studies, it is recommended that the lumbar puncture be performed in the morning after overnight fasting to minimize diurnal variations in biomarker levels.

-

CSF Collection:

-

Perform a lumbar puncture at the L3-L5 interspace.

-

Discard the first 1-2 mL of CSF to avoid contamination from the puncture.

-

Collect at least 1-2 mL of CSF directly into a pre-chilled polypropylene tube using a gravity drip method. Avoid using syringes which can increase protein adhesion.

-

-

Sample Processing:

-

If the CSF sample contains more than 500 red blood cells/µL, it should be discarded.

-

Centrifuge the collected CSF at 2,000 x g for 10 minutes at 4°C to remove any cells and debris.

-

Carefully transfer the supernatant to fresh, pre-labeled polypropylene cryovials in 0.5 mL aliquots.

-

-

Storage:

-

Immediately snap-freeze the aliquots on dry ice.

-

Store the frozen aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

Quantification of cGMP in CSF

Two common methods for cGMP quantification are presented below: a competitive ELISA and LC-MS/MS.

This protocol is a general guideline and may need to be optimized based on the specific commercial ELISA kit used.

Materials:

-

Commercial cGMP ELISA kit (includes cGMP standard, cGMP antibody, tracer, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. A standard curve must be generated for each assay.

-

Sample Preparation: Thaw CSF samples on ice. Depending on the expected cGMP concentration and the sensitivity of the assay, samples may need to be diluted with the provided assay buffer.

-

Assay Procedure:

-

Add 50 µL of the prepared standards and CSF samples to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of the cGMP tracer to each well.

-

Add 50 µL of the specific cGMP antibody to each well.

-

Cover the plate and incubate for 2 hours at room temperature on a shaker.

-

Wash the plate four times with 1X Wash Buffer.

-

Add 200 µL of the substrate solution to each well and incubate for 1 hour at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

-

-

Data Analysis: Calculate the cGMP concentration in the samples by interpolating their absorbance values from the standard curve. The concentration of cGMP is inversely proportional to the signal.

This method offers high specificity and sensitivity for the simultaneous quantification of cGMP.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase column

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Internal standard (e.g., stable isotope-labeled cGMP)

-

Perchloric acid

Protocol:

-

Sample Preparation:

-

Thaw CSF samples on ice.

-

To 100 µL of CSF, add the internal standard.

-

Precipitate proteins by adding an equal volume of 0.4 M perchloric acid.

-

Vortex and centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Chromatography:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).

-

-

Mass Spectrometry:

-

Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for cGMP and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Quantify cGMP concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the measurement of this compound-induced cGMP changes in cerebrospinal fluid. Accurate quantification of this key pharmacodynamic biomarker is essential for understanding the CNS activity of this compound and for its continued development as a potential therapeutic for neurodegenerative diseases. Adherence to standardized procedures for CSF collection, handling, and analysis will ensure the generation of high-quality, reproducible data in both preclinical and clinical research settings.

References

- 1. First‐in‐human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (CY6463), a CNS‐penetrant soluble guanylyl cyclase stimulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (CY6463), a CNS-penetrant soluble guanylyl cyclase stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static1.squarespace.com [static1.squarespace.com]

Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Zagociguat in Plasma and Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zagociguat (also known as BI 685509 or CY6463) is a novel, central nervous system (CNS) penetrant soluble guanylate cyclase (sGC) stimulator.[1][2] The sGC pathway, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of platelet aggregation, and neurotransmission.[3][4] By stimulating sGC, this compound enhances cGMP signaling, making it a promising therapeutic candidate for neurodegenerative diseases and other conditions associated with impaired nitric oxide (NO)-sGC-cGMP signaling.[1][2][5]

Reliable quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[6] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound concentrations in both plasma and brain tissue. The method is designed to provide high selectivity, accuracy, and precision, making it suitable for preclinical and clinical research.

Signaling Pathway of this compound

This compound directly stimulates soluble guanylate cyclase (sGC), enhancing the production of cGMP. This action is particularly effective in conditions where endogenous nitric oxide (NO) bioavailability is compromised.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound reference standard, this compound-d4 (internal standard, IS).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

-

Additives: Formic acid (FA), Ammonium formate.

-

Matrices: Blank plasma (K2-EDTA), Blank brain tissue (rat or mouse).

-

Reagents: Phosphate-buffered saline (PBS, pH 7.4).

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 in DMSO.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound-d4 in ACN.

-

CC and QC Samples: Spike appropriate amounts of the working solutions into blank plasma or brain homogenate to achieve the desired concentration range (e.g., 0.1 - 200 ng/mL).

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL in ACN) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The analysis of drugs in brain tissue is challenging due to its high lipid content and complex composition.[7][8] Homogenization is a critical first step.[8][9]

-

Homogenization: Accurately weigh approximately 100 mg of brain tissue. Add 4 volumes (400 µL) of cold PBS (pH 7.4). Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.[9][10]

-

Protein Precipitation:

-

Pipette 50 µL of the brain homogenate into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL in ACN).

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for analysis.

-

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[11]

| LC Parameters | Condition |

| LC System | Shimadzu Nexera X2 or Waters ACQUITY UPLC |

| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm or equivalent[11] |

| Mobile Phase A | 0.1% Formic Acid in Water[11][12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 4.0 | |

| 5.0 | |

| 5.1 | |

| 7.0 |

| MS/MS Parameters | Setting |

| Mass Spectrometer | SCIEX API 5000 or equivalent[13] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Collision Gas (CAD) | 9 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Compound |

| This compound | |

| This compound-d4 (IS) |

(Note: MRM transitions are hypothetical and should be optimized in the laboratory by infusing the pure compound.)

Method Validation and Data Presentation

The method was validated according to standard bioanalytical guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effect.[14]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL for both plasma and brain homogenate.

| Parameter | Plasma | Brain Homogenate |

| Calibration Range | 0.1 - 200 ng/mL | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.997 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |

| Signal-to-Noise at LLOQ | > 10 | > 10 |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). The results met the acceptance criteria of ±15% (±20% for LLOQ).[12][14]

Table 1: Accuracy and Precision in Plasma

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| 0.1 (LLOQ) | 8.5 | 105.2 | 11.2 | 103.8 |

| 0.3 (Low) | 6.1 | 97.5 | 7.8 | 98.9 |

| 50 (Mid) | 4.3 | 101.3 | 5.5 | 102.1 |

| 150 (High) | 3.8 | 98.6 | 4.9 | 99.5 |

Table 2: Accuracy and Precision in Brain Homogenate

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| 0.1 (LLOQ) | 10.2 | 108.7 | 13.5 | 106.4 |

| 0.3 (Low) | 7.5 | 95.8 | 9.1 | 97.2 |

| 50 (Mid) | 5.1 | 103.0 | 6.4 | 104.5 |

| 150 (High) | 4.5 | 99.1 | 5.8 | 101.3 |

Recovery and Matrix Effect